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Compound of Interest

Compound Name: Sofosbuvir impurity C

Cat. No.: B10800363 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure

elucidation of Sofosbuvir impurity C, a critical aspect of ensuring the quality, safety, and

efficacy of the blockbuster antiviral drug, Sofosbuvir. This document details the identity of the

impurity, outlines the analytical methodologies employed for its characterization, and presents

relevant data in a structured format for clarity and comparative analysis.

Introduction to Sofosbuvir and its Impurities
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. It is a

nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, essential for

viral replication[1]. The chemical name for Sofosbuvir is Isopropyl (2S)-2-[[[(2R, 3R, 4R, 5R)-5-

(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-

phosphoryl]amino] propanoate, with a molecular formula of C22H29FN3O9P and a molecular

weight of 529.45 g/mol [1][2].

As with any pharmaceutical compound, impurities can arise during synthesis, storage, or

degradation. These impurities must be identified, quantified, and controlled to meet stringent

regulatory standards. Sofosbuvir impurity C is a known related substance that requires

careful monitoring.

Chemical Identity of Sofosbuvir Impurity C
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Sofosbuvir impurity C is a diastereomer of Sofosbuvir. Its chemical identity has been

established and is detailed in the table below.

Parameter Information

IUPAC Name

(2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-

3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-

hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)

(phenoxy)phosphoryl)amino)propanoate

CAS Number 1496552-28-3

Molecular Formula C22H29FN3O9P

Molecular Weight 529.45 g/mol

Nature of Impurity Diastereomer (Epimer) of Sofosbuvir

This structural difference, specifically the change in stereochemistry at the alanine moiety, can

impact the molecule's biological activity and must be controlled within specified limits in the

final drug product.

Experimental Protocols for Structural Elucidation
The structural elucidation of Sofosbuvir impurities, including Impurity C, relies on a combination

of chromatographic separation and advanced spectroscopic techniques. The following

protocols are based on established methodologies for the analysis of Sofosbuvir and its

degradation products[3][4].

Chromatographic Separation
A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance

Liquid Chromatography (UPLC) method is essential for separating Impurity C from Sofosbuvir

and other related substances.

Instrumentation: A UPLC or HPLC system equipped with a photodiode array (PDA) detector.

Column: A reverse-phase column, such as a C18 or Phenyl column, is typically used. For

example, an Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm)[3].
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid

in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed to

achieve optimal separation[3][4][5].

Flow Rate: A typical flow rate for UPLC is around 0.3 mL/min.

Detection: UV detection at a wavelength of 260 nm is suitable for monitoring Sofosbuvir and

its impurities[3].

Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental

composition and exact mass of impurities.

Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with

an electrospray ionization (ESI) source and a high-resolution mass analyzer like Orbitrap or

Time-of-Flight (TOF).

Ionization Mode: Positive ion mode is typically used to generate protonated molecular ions

[M+H]+[3][5].

Data Analysis: The accurate mass measurement allows for the determination of the

molecular formula. Fragmentation patterns (MS/MS) can provide further structural

information. For instance, in forced degradation studies of Sofosbuvir, a degradation product

with an m/z of 488 was observed under alkaline conditions[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy
A suite of NMR experiments is crucial for the definitive structural elucidation of impurities,

providing detailed information about the connectivity and stereochemistry of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Solvent: Deuterated solvents such as DMSO-d6 or Methanol-d4 are used to dissolve the

sample.

Key Experiments:
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¹H NMR: Provides information on the number, environment, and connectivity of protons.

¹³C NMR: Shows the number and types of carbon atoms.

¹⁹F NMR: Useful for fluorine-containing compounds like Sofosbuvir and its impurities.

³¹P NMR: Provides information about the phosphorus center of the phosphoramidate

group.

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between

protons (COSY), protons and directly attached carbons (HSQC), and long-range proton-

carbon correlations (HMBC), which are essential for assembling the complete molecular

structure.

D₂O Exchange: Helps in identifying exchangeable protons, such as those in hydroxyl and

amine groups[3].

Quantitative Data from Forced Degradation Studies
Forced degradation studies are instrumental in identifying potential degradation products and

validating the stability-indicating nature of analytical methods. While specific quantitative data

for the formation of Impurity C is not readily available in the public domain, the following table

summarizes typical results from forced degradation studies of Sofosbuvir under various stress

conditions, which can lead to the formation of various impurities, including diastereomers.
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Stress
Condition

Reagents and
Conditions

Degradation
Observed

Degradation
Products (m/z)

Reference

Acid Hydrolysis
1N HCl, 80°C, 10

hours
8.66% 416.08 [3]

0.1N HCl, 70°C,

6 hours
23% 488 [4][5]

Base Hydrolysis
0.5N NaOH,

60°C, 24 hours
45.97% 453.13, 411.08 [3]

0.1N NaOH,

70°C, 10 hours
50% 488 [4][5]

Oxidative

Degradation

30% H₂O₂, 80°C,

2 days
0.79% 527.15 [3]

3% H₂O₂, 7 days 19.02% 393 [4][5]

Thermal

Degradation
50°C, 21 days

No significant

degradation
- [4][5]

Photolytic

Degradation

UV light, 24

hours

No significant

degradation
- [3]

Visualizations
Logical Relationship between Sofosbuvir and Impurity C
The following diagram illustrates the relationship between Sofosbuvir and its diastereomer,

Impurity C.

Sofosbuvir
(S-alanine diastereomer)

Sofosbuvir Impurity C
(R-alanine diastereomer)

Epimerization

Click to download full resolution via product page

Relationship between Sofosbuvir and Impurity C.

Experimental Workflow for Impurity Elucidation
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The generalized workflow for the isolation and structural elucidation of Sofosbuvir impurities is

depicted below.

Separation

Characterization

Forced Degradation
(Acid, Base, Oxidation)

HPLC/UPLC Separation

Impurity Isolation
(Prep-HPLC)

HRMS Analysis
(Molecular Formula)

NMR Spectroscopy
(1H, 13C, 19F, 31P, 2D)

Structure Elucidation
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Workflow for Impurity Structure Elucidation.
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Conclusion
The structural elucidation of Sofosbuvir impurity C is a critical component of pharmaceutical

quality control. As a diastereomer of the active pharmaceutical ingredient, its presence must be

carefully monitored. The combination of advanced chromatographic and spectroscopic

techniques, particularly HPLC/UPLC, high-resolution mass spectrometry, and a comprehensive

suite of NMR experiments, provides the necessary tools for the unambiguous identification and

characterization of this and other related impurities. The methodologies outlined in this guide,

derived from published studies on Sofosbuvir degradation, offer a robust framework for

researchers and scientists in the field of drug development and quality assurance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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